molecular formula C23H26N2O5 B2717722 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide CAS No. 955766-62-8

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide

Cat. No.: B2717722
CAS No.: 955766-62-8
M. Wt: 410.47
InChI Key: NBIHDZQDWJYWDH-UHFFFAOYSA-N
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Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide (CAS 955766-62-8) is a high-purity chemical compound with a molecular formula of C23H26N2O5 and a molecular weight of 410.5 g/mol . This synthetic substance belongs to the tetrahydroisoquinoline class of organic compounds, a scaffold recognized for its significant presence in pharmaceuticals and bioactive molecules . Tetrahydroisoquinoline derivatives have been investigated as the backbone for numerous synthetic and semi-synthetic drugs targeting a range of conditions, including cancer, pain management, gout, and various neurodegenerative diseases . The specific structure of this compound, which features a cyclopropanecarbonyl group and a trimethoxybenzamide moiety, suggests potential for diverse biological activity and makes it a valuable scaffold for medicinal chemistry and drug discovery programs. It is provided for research purposes to investigate its potential mechanisms of action and pharmacological properties. The product is supplied with a guaranteed purity of 95% or higher . This chemical is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3,4-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-28-19-9-8-18(20(29-2)21(19)30-3)22(26)24-17-7-6-14-10-11-25(13-16(14)12-17)23(27)15-4-5-15/h6-9,12,15H,4-5,10-11,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIHDZQDWJYWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis typically starts with the preparation of 1,2,3,4-tetrahydroisoquinoline, which is reacted with cyclopropanecarbonyl chloride under basic conditions to yield N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinoline).

  • Benzamide Formation: : The obtained intermediate is then coupled with 2,3,4-trimethoxybenzoyl chloride in the presence of a suitable base, such as triethylamine, to form the final product, N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide.

Industrial Production Methods

Industrial synthesis of this compound follows a similar route, often involving large-scale batch processes. High-purity reactants and controlled reaction conditions (temperature, pressure, and pH) ensure optimal yields and product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the tetrahydroisoquinoline core, resulting in the formation of quinoline derivatives.

  • Reduction: : Reduction reactions may target the cyclopropanecarbonyl group, potentially opening the cyclopropane ring.

  • Substitution: : The methoxy groups on the benzamide moiety can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

  • Substitution: : Alkyl halides (e.g., methyl iodide) under basic conditions (e.g., sodium hydride).

Major Products

  • Oxidation: : Quinoline derivatives.

  • Reduction: : Ring-opened amides.

  • Substitution: : Various alkylated benzamide derivatives.

Scientific Research Applications

Chemistry

The compound's unique structure makes it a valuable intermediate in the synthesis of other complex molecules, especially in the development of isoquinoline-based frameworks.

Biology

In biological studies, N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide is used to probe the activities of cyclopropane and isoquinoline-based pharmacophores in cellular systems.

Medicine

Industry

In industrial settings, it serves as a precursor for the synthesis of advanced materials, including high-performance polymers and novel organic electronic components.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The cyclopropanecarbonyl and isoquinoline moieties can modulate the activity of these proteins, influencing biological pathways involved in signal transduction, metabolism, and gene expression.

Molecular Targets and Pathways

  • Enzymes: : Inhibition or activation of metabolic enzymes.

  • Receptors: : Binding to neurotransmitter or hormone receptors, altering their signaling pathways.

Comparison with Similar Compounds

When compared with other similar compounds, such as N-(1-benzyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide, N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide stands out due to the presence of the cyclopropane ring, which imparts unique steric and electronic properties.

List of Similar Compounds

  • N-(1-benzyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide

  • N-(2-(ethylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide

  • N-(2-(cyclohexanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide

Each of these compounds showcases variations in the acyl group attached to the tetrahydroisoquinoline, influencing their chemical behavior and biological activities in distinctive ways.

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Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antitumor and antimicrobial properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C19H22N2O4
  • Molecular Weight : 338.39 g/mol
  • IUPAC Name : this compound

The compound features a tetrahydroisoquinoline core structure with a cyclopropanecarbonyl group and a trimethoxybenzamide moiety that may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown promising antitumor effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and others.
  • IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range across different assays (e.g., 2D and 3D cultures) .
Cell LineIC50 (µM) in 2D AssayIC50 (µM) in 3D Assay
A5496.75 ± 0.199.31 ± 0.78
HCC8275.13 ± 0.977.02 ± 3.25
NCI-H3580.85 ± 0.051.73 ± 0.01

These results suggest that the compound may inhibit cell proliferation effectively while exhibiting lower toxicity to normal cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Pathogens Tested : Escherichia coli, Staphylococcus aureus, and Candida albicans.
  • Preliminary findings indicate moderate to high antibacterial activity against these pathogens .

The proposed mechanisms underlying the biological activities of this compound include:

  • DNA Binding : Similar compounds have been shown to bind within the minor groove of DNA, potentially disrupting replication and transcription processes .
  • Enzyme Inhibition : The structure suggests potential inhibition of key enzymes involved in cancer cell metabolism and proliferation.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

  • Synthesis of Derivatives : Researchers synthesized various derivatives to enhance potency and selectivity against specific tumor types.
  • In Vivo Studies : Animal models have been employed to assess the therapeutic efficacy and safety profile of these compounds.

Q & A

Q. Methodology :

  • Use parallel synthesis to generate analogs.
  • Evaluate via enzyme-linked assays (e.g., kinase inhibition) and ADMET profiling .

Advanced: How can researchers elucidate interactions between this compound and biological targets like kinases or GPCRs?

Answer:

  • Kinase inhibition assays : Use TR-FRET (time-resolved fluorescence resonance energy transfer) with recombinant kinases (e.g., EGFR, JAK2) to measure IC50 values .
  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., PDB deposition) to identify binding motifs (e.g., hydrogen bonds with methoxy groups) .
  • Molecular docking : Perform simulations using Schrödinger Suite or AutoDock Vina to predict binding poses and guide mutagenesis studies .

Advanced: How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Answer:

  • Step 1 : Verify compound integrity in vivo via LC-MS analysis of plasma samples to rule out rapid metabolism .
  • Step 2 : Adjust dosing regimens (e.g., sustained-release formulations) to maintain effective concentrations .
  • Step 3 : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to confirm target engagement .

Advanced: What computational methods are recommended for predicting metabolic pathways and toxicity?

Answer:

  • Metabolism prediction : Use Schrödinger’s MetaSite or GLORYx to identify likely Phase I/II metabolites (e.g., hydroxylation at C7 of tetrahydroisoquinoline) .
  • Toxicity screening : Apply Derek Nexus or ProTox-II to assess risks (e.g., hepatotoxicity flags due to cyclopropane ring) .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate protein-ligand complex stability under physiological conditions .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Electrophilic sites : The carbonyl group of cyclopropanecarbonyl acts as an electrophile, enabling nucleophilic attack by amines or thiols .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields in SN2 reactions .
  • Kinetic monitoring : Use in-situ IR spectroscopy to track reaction progress (e.g., disappearance of C=O stretch at 1680 cm⁻¹) .

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